molecular formula C7H7NO2 B14203267 Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate CAS No. 828927-33-9

Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate

Cat. No.: B14203267
CAS No.: 828927-33-9
M. Wt: 137.14 g/mol
InChI Key: CIKRLXFOMPPWKB-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate is an organic compound that features a carbamate group attached to two prop-2-yn-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate can be synthesized through the reaction of prop-2-yn-1-ylamine with a suitable carbamoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl prop-2-yn-1-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of prop-2-yn-1-yl prop-2-yn-1-ylcarbamate involves its interaction with molecular targets through its carbamate and prop-2-yn-1-yl groups. These interactions can lead to the inhibition of enzymes or modulation of biological pathways. For example, the compound can act as an irreversible inhibitor of certain enzymes by forming covalent bonds with active site residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual prop-2-yn-1-yl groups, which enhance its reactivity and potential for forming complex structures. This makes it a valuable compound in synthetic chemistry and drug development .

Properties

CAS No.

828927-33-9

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

prop-2-ynyl N-prop-2-ynylcarbamate

InChI

InChI=1S/C7H7NO2/c1-3-5-8-7(9)10-6-4-2/h1-2H,5-6H2,(H,8,9)

InChI Key

CIKRLXFOMPPWKB-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)OCC#C

Origin of Product

United States

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